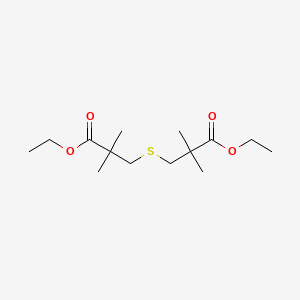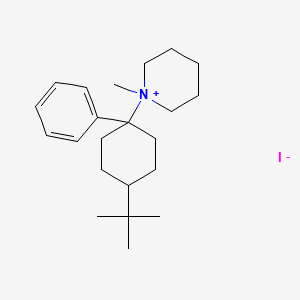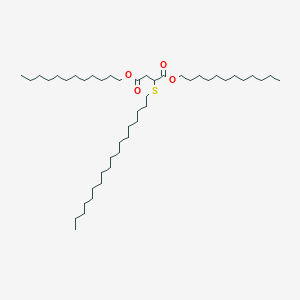![molecular formula C11H9NO B14701004 3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline CAS No. 21691-04-3](/img/structure/B14701004.png)
3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydrocyclobuta[b]quinoline 3-oxide is a nitrogen-containing heterocyclic compound with the molecular formula C11H9NO. It is a derivative of quinoline, featuring a cyclobutane ring fused to the quinoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydrocyclobuta[b]quinoline 3-oxide can be synthesized through a formal [3 + 1] cyclization reaction of isocyanoaryl-substituted alkylidenecyclopropanes. This reaction proceeds via an intramolecular nucleophilic attack of the isocyanide group to the carbon-carbon double bond, followed by cyclopropane ring expansion . The reaction conditions typically involve the use of a silver ion as a catalyst and moderate to excellent yields can be achieved .
Industrial Production Methods
While specific industrial production methods for 1,2-Dihydrocyclobuta[b]quinoline 3-oxide are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic route mentioned above suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrocyclobuta[b]quinoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
1,2-Dihydrocyclobuta[b]quinoline 3-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline 3-oxide involves its interaction with molecular targets through its nitrogen-containing heterocyclic structure. This interaction can lead to various biological effects, such as inhibition of enzymes or interference with cellular processes. The specific pathways and targets depend on the derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Quinolone: Known for its antibacterial properties and used in various antibiotics.
Isoquinoline: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness
1,2-Dihydrocyclobuta[b]quinoline 3-oxide is unique due to its fused cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This structural feature allows for unique applications and interactions in both chemical and biological contexts .
Properties
CAS No. |
21691-04-3 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-oxido-1,2-dihydrocyclobuta[b]quinolin-3-ium |
InChI |
InChI=1S/C11H9NO/c13-12-10-4-2-1-3-8(10)7-9-5-6-11(9)12/h1-4,7H,5-6H2 |
InChI Key |
HOPIOBBAWLYOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=[N+](C3=CC=CC=C3C=C21)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


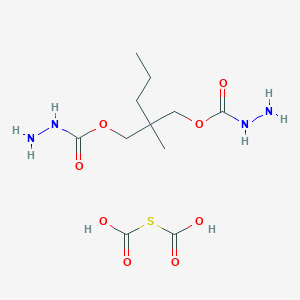
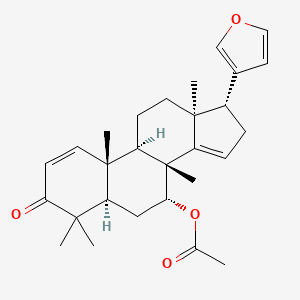
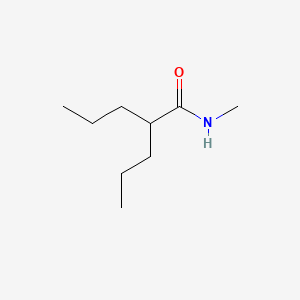
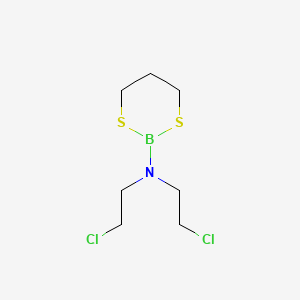
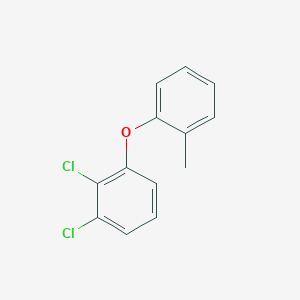

![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
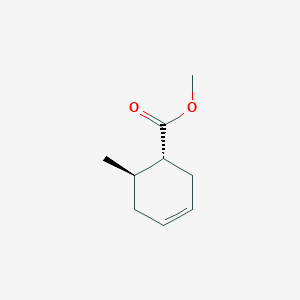
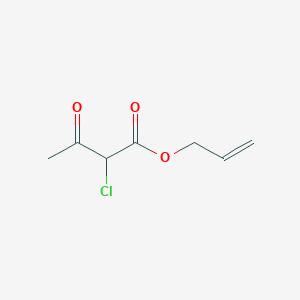
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
